molecular formula C7H16N2 B3021600 N1-Methylcyclohexane-1,4-diamine CAS No. 38362-02-6

N1-Methylcyclohexane-1,4-diamine

Cat. No.: B3021600
CAS No.: 38362-02-6
M. Wt: 128.22 g/mol
InChI Key: OBLKGLNRMMXCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methylcyclohexane-1,4-diamine is an organic compound with the molecular formula C7H16N2. It is a derivative of cyclohexane, where two hydrogen atoms are replaced by amine groups at the 1 and 4 positions, and one of the amine groups is further substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Methylcyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of N1-methylcyclohexane-1,4-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of N1-methylcyclohexane-1,4-dinitrile. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions are carefully controlled to prevent over-reduction and to maintain the integrity of the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-Methylcyclohexane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-Methylcyclohexane-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Methylcyclohexane-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Methylcyclohexane-1,4-diamine is unique due to the specific positioning of its amine groups and the presence of a methyl group at the N1 position. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-N-methylcyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKGLNRMMXCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620390
Record name N~1~-Methylcyclohexane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15803-59-5, 38362-02-6
Record name N~1~-Methylcyclohexane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Methylcyclohexane-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Methylcyclohexane-1,4-diamine
Reactant of Route 2
N1-Methylcyclohexane-1,4-diamine
Reactant of Route 3
Reactant of Route 3
N1-Methylcyclohexane-1,4-diamine
Reactant of Route 4
Reactant of Route 4
N1-Methylcyclohexane-1,4-diamine
Reactant of Route 5
N1-Methylcyclohexane-1,4-diamine
Reactant of Route 6
N1-Methylcyclohexane-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.